Echinopsine hydrochloride
Description
Properties
IUPAC Name |
1-methylquinolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c1-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUCKKCTYDTZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C2=CC=CC=C21.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973573 | |
| Record name | 1-Methylquinolin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5800-99-7 | |
| Record name | Echinopsine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005800997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Echinopsine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylquinolin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECHINOPSINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2607LC44K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Natural Extraction and Isolation of Echinopsine
Echinopsine is primarily isolated from plants of the Echinops genus, such as Echinops heterophyllus and Echinops albicaulis. The process involves multiple steps to obtain the free base, which is subsequently converted to its hydrochloride form.
Plant Material Processing
Fresh or dried aerial parts or seeds of Echinops species are ground into a fine powder. Polar solvents like methanol or ethanol are used for Soxhlet extraction, leveraging the alkaloid’s solubility in alcohols. For example, a 300 mL methanol extraction of E. albicaulis seeds yielded 4.20 g of crude alkaloid fraction after solvent evaporation.
Chromatographic Purification
The crude extract undergoes column chromatography using silica gel and eluents such as dichloromethane-methanol (50:1 v/v) to isolate echinopsine. Preparative high-performance liquid chromatography (HPLC) with reverse-phase C18 columns further refines the product, achieving >95% purity. Key spectral data for identification include:
Chemical Synthesis of Echinopsine
Synthetic routes address the limitations of natural extraction by enabling scalable production. The free base is synthesized first, followed by hydrochloride salt formation.
Preparation of Echinopsine Hydrochloride
The free base is converted to its hydrochloride salt through acid-base reactions, enhancing solubility and stability for pharmaceutical applications.
Direct Protonation Method
Echinopsine free base is dissolved in dilute hydrochloric acid (HCl) at room temperature. Hydrated crystals of the base rapidly convert into a white crystalline hydrochloride powder upon acid addition. The mixture is warmed to dissolve precipitates, then cooled to induce crystallization. The product is filtered, washed with cold methanol, and dried under vacuum.
Crystallization and Characterization
This compound crystallizes as rhombic hydrated crystals, which dehydrate upon heating to form anhydrous needles. Key properties include:
- Melting Point: 152°C (decomposes at higher temperatures).
- Solubility: Readily soluble in water (1:6 at boiling point), methanol, and chloroform.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Melting Point | 152°C |
| Water Solubility | 1:60 (15°C), 1:6 (100°C) |
| Stability | Stable in anhydrous form |
Analytical Validation of this compound
Spectroscopic Confirmation
Industrial and Pharmacological Considerations
Scalability Challenges
Stability Optimization
Anhydrous this compound is hygroscopic, requiring storage in desiccators. Hydrated forms are more stable but must be protected from light to prevent quinoline ring degradation.
Chemical Reactions Analysis
Types of Reactions: Echinopsine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Antiviral Applications
Echinopsine hydrochloride exhibits significant antiviral properties, particularly against the tobacco mosaic virus (TMV). Studies have demonstrated that echinopsine and its derivatives possess moderate to good antiviral activities, with some compounds showing better efficacy than traditional antiviral agents like ribavirin. For instance, the inactivation activity of echinopsine against TMV was reported at 49.5% at a concentration of 500 mg/L, surpassing ribavirin's effectiveness .
Insecticidal Properties
The insecticidal activity of this compound has been evaluated against various pests. Research indicates that it can achieve high mortality rates in target insects, such as Plutella xylostella, even at low concentrations (e.g., 0.1 mg/L) . This suggests its potential as a natural pesticide alternative in agricultural practices.
Fungicidal Effects
In addition to its antiviral and insecticidal properties, this compound has demonstrated fungicidal activities against pathogens like Physalospora piricola and Sclerotinia sclerotiorum. These findings indicate its broad-spectrum efficacy in combating plant diseases, making it a valuable compound for agricultural applications .
Study on Echinopsine Derivatives
A comprehensive study focused on synthesizing various echinopsine derivatives containing acylhydrazone moieties to enhance their biological activities. The derivatives were tested for their antiviral, insecticidal, and fungicidal properties. The results indicated that many of these compounds exhibited improved efficacy compared to echinopsine alone, highlighting the importance of structural modifications in enhancing biological activity .
Comparative Efficacy Analysis
A comparative analysis of this compound with other known antiviral agents revealed its potential as a superior alternative. The study showed that certain derivatives not only inhibited TMV more effectively but also displayed reduced toxicity to non-target organisms, suggesting a safer profile for agricultural use .
Mechanism of Action
The mechanism of action of echinopsine hydrochloride involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Antiviral Activity: It inhibits viral replication by interfering with viral RNA synthesis.
Anti-inflammatory Activity: It modulates the activity of inflammatory mediators like cytokines and prostaglandins.
Comparison with Similar Compounds
Echinopsine hydrochloride and its derivatives have been systematically compared with structurally related compounds and commercially available antiviral agents. Below is a detailed analysis:
Comparison Among Echinopsine Derivatives
Modifications to the echinopsine core structure significantly influence its anti-tobacco mosaic virus (TMV) activity. Key findings include:
Key Observations :
- Phenyl-substituted derivatives (e.g., compounds 1–14 ) generally outperform heterocyclic analogs (compounds 15–26 ) due to improved hydrophobic interactions .
- Electron-withdrawing groups (e.g., -Br in compound 13 ) marginally reduce activity compared to the parent structure, while bulky substituents (e.g., α-tert-butyl in compound 3 ) enhance TMV inhibition .
- Multi-substituted phenyl rings (e.g., compound 6) show higher activity (32.3%) than mono-substituted analogs (e.g., compound 5, 20.6%) .
Comparison with Ribavirin
Ribavirin, a commercial antiviral agent, serves as a benchmark for TMV inhibition. At 500 mg/L:
- Ribavirin : 40% inhibition .
- Echinopsine derivatives: Compound 3: 48.2% (superior to ribavirin). Compound 13: 39.8% (comparable to ribavirin).
Historical Context: Early Echinopsine Analogs
Early studies (e.g., 1968) synthesized echinopsine analogs to explore structure-activity relationships, laying the groundwork for modern derivatives . However, these analogs lacked the acylhydrazone modifications critical for enhanced antiviral activity in contemporary research .
Biological Activity
Echinopsine hydrochloride, a compound derived from the genus Echinops, has garnered attention for its diverse biological activities. This article explores its antiviral, insecticidal, and cytotoxic properties, supported by recent research findings and data tables.
Overview of this compound
Echinopsine is an alkaloid known for its potential therapeutic applications. Recent studies have focused on its derivatives, particularly those containing acylhydrazone moieties, which have been synthesized to evaluate their biological activities.
Antiviral Activity
This compound exhibits significant antiviral activity against the tobacco mosaic virus (TMV). In a study evaluating its efficacy, the following results were obtained at a concentration of 500 mg/L:
| Compound | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |
|---|---|---|---|
| Echinopsine | 49.5 ± 4.4 | 46.1 ± 1.5 | 42.6 ± 2.3 |
| Ribavirin (control) | 38.9 ± 1.4 | 39.2 ± 1.8 | 36.4 ± 3.4 |
| Derivative 1 | 44.9 ± 4.6 | 39.8 ± 2.6 | 47.3 ± 4.3 |
| Derivative 3 | 47.9 ± 0.9 | 43.7 ± 3.1 | 44.6 ± 3.3 |
| Derivative 7 | 46.2 ± 1.6 | 45.0 ± 3.7 | 41.7 ± 0.9 |
These findings indicate that echinopsine and its derivatives possess moderate to good antiviral activities, surpassing the efficacy of the commercial antiviral agent ribavirin .
Insecticidal Activity
The insecticidal properties of this compound were also investigated against various pests, including Plutella xylostella and Spodoptera frugiperda. The results demonstrated that certain derivatives exhibited potent insecticidal effects:
| Compound | Mortality Rate (%) at 0.1 mg/L |
|---|---|
| Derivative 7 | 67 ± 6 |
| Derivative 27 | 53 ± 6 |
These compounds showed promising potential as natural insecticides, offering an alternative to synthetic pesticides .
Cytotoxic Activity
This compound has shown cytotoxic effects against several cancer cell lines, including human leukemia THP-1 and cervix carcinoma HeLa cells:
| Cell Line | IC50 (μM) |
|---|---|
| THP-1 | 5.1 |
| HeLa | 11.8 |
| JB6 Cl41 | 12.3 |
Additionally, echinopsine induced apoptosis in THP-1 cells at a concentration of 3 μM, indicating its potential as a chemotherapeutic agent .
Case Studies and Research Findings
Recent studies have synthesized various echinopsine derivatives to enhance biological activity:
- Study on Acylhydrazone Derivatives : A series of echinopsine derivatives containing acylhydrazone moieties were designed and synthesized to improve antiviral activity against TMV and to explore structure-activity relationships .
- Cytotoxicity Mechanisms : Research has also focused on understanding the mechanisms through which echinopsine induces apoptosis in cancer cells, involving morphological changes and caspase activation .
Q & A
What are the standard protocols for synthesizing echinopsine hydrochloride derivatives containing acylhydrazone indole moieties?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. For example, echinopsine derivatives with acylhydrazone indole fragments are synthesized via:
Cyclization and oxidation of mercaptoacetic acid methyl ester and acrylonitrile derivatives to form core indole structures .
Acylhydrazone formation by condensing indole intermediates with hydrazine derivatives under acidic conditions (e.g., acetic acid catalysis) .
Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization for high-purity yields .
Key validation includes spectroscopic characterization (NMR, HRMS) and comparison with literature data .
How can researchers optimize synthetic routes to improve yield and purity of echinopsine derivatives?
Advanced Methodological Answer:
- One-pot synthesis : Combine cyclization, oxidation, and rearrangement steps to reduce intermediate isolation, improving efficiency (e.g., 17% total yield reported for articaine hydrochloride synthesis) .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates in acylation steps .
- Catalytic systems : Explore green catalysts (e.g., iodine or enzyme-mediated reactions) to minimize byproducts .
Validate purity via HPLC with UV detection (λ = 254 nm) and adjust gradients to resolve closely eluting impurities .
What in vitro assays are recommended for initial screening of antiviral activity in echinopsine derivatives?
Basic Methodological Answer:
- Tobacco Mosaic Virus (TMV) inhibition : Use leaf-disk local lesion assays on Nicotiana tabacum to quantify viral replication inhibition. Calculate EC₅₀ values via dose-response curves .
- Antifungal testing : Employ mycelial growth inhibition assays against Botrytis cinerea or Rhizoctonia cerealis at 50 mg/L, comparing to controls like chlorothalonil .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity indices >10 .
How can researchers investigate the mechanism of action of echinopsine derivatives against viral targets?
Advanced Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions between echinopsine derivatives and viral coat proteins (e.g., TMV-CP). Validate with surface plasmon resonance (SPR) to quantify binding affinities .
- Enzymatic assays : Test inhibition of viral RNA-dependent RNA polymerase (RdRp) activity using radiolabeled NTPs and PAGE analysis .
- Confocal microscopy : Track intracellular localization of fluorescently tagged derivatives to identify subcellular targets .
How should contradictory results in pharmacological studies be addressed?
Methodological Answer:
- Quantify heterogeneity : Apply Higgins’ I² statistic to meta-analyses; I² > 50% indicates significant variability requiring subgroup analysis (e.g., by assay type or concentration) .
- Sensitivity testing : Replicate experiments under standardized conditions (pH, temperature) to rule out environmental variability .
- Expert consultation : Engage interdisciplinary teams to assess methodological flaws (e.g., confounding variables in antifungal assays) .
What experimental design principles ensure reproducibility in bioactivity studies?
Advanced Methodological Answer:
- Blinded randomization : Assign treatment groups using random number generators to avoid selection bias .
- Positive/negative controls : Include chlorothalonil for antifungal assays and ribavirin for antiviral benchmarks .
- Power analysis : Calculate sample sizes (n ≥ 3 biological replicates) to achieve 80% statistical power with α = 0.05 .
What analytical techniques are critical for structural elucidation of novel echinopsine analogs?
Basic Methodological Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., indole NH at δ 10–12 ppm) and carbon frameworks .
- HRMS : Confirm molecular formulas (mass accuracy < 5 ppm) using ESI-TOF .
- X-ray crystallography : Resolve stereochemistry for chiral centers, if applicable .
How should in vivo efficacy and toxicity studies be designed for echinopsine derivatives?
Advanced Methodological Answer:
- Animal models : Use Arabidopsis thaliana for phytotoxicity or murine models for systemic toxicity (LD₅₀ determination) .
- Ethical compliance : Obtain IRB/IACUC approval; document housing conditions and euthanasia protocols .
- Pharmacokinetics : Conduct LC-MS/MS plasma profiling to assess bioavailability and metabolite identification .
What protocols ensure stability of this compound in long-term storage?
Methodological Answer:
- Storage conditions : Lyophilized powders stored at -20°C in amber vials with desiccants (silica gel) .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products (e.g., hydrolysis of acylhydrazone bonds) .
How can structure-activity relationship (SAR) studies guide the design of potent echinopsine analogs?
Advanced Methodological Answer:
- Substituent variation : Systematically modify indole C3/C5 positions with electron-withdrawing groups (e.g., -NO₂) to enhance antiviral activity .
- QSAR modeling : Use CODESSA or MOE to correlate descriptors (e.g., logP, polar surface area) with bioactivity .
- Free-Wilson analysis : Deconstruct contributions of specific functional groups to activity .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
